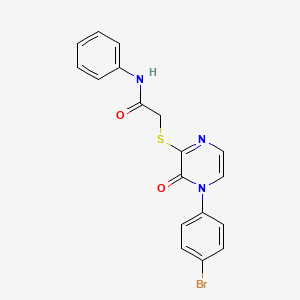

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths and angles, the presence of any stereochemistry, and other structural features .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical and Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用

Synthesis and Chemical Reactions

- The reactivity of bromomethylpyranone with bisnucleophiles, including thiourea and phenylhydrazine, has been studied, leading to the synthesis of various heterocyclic compounds, potentially including derivatives similar to the queried compound (Ghosh, Karak, & Chakravarty, 2005).

- A study focused on the synthesis of heterocyclic compounds bearing a sulfonamide moiety showed antimicrobial properties. This research could be related to the application of sulfonamide derivatives for antimicrobial uses (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antimicrobial and Antifungal Evaluation

- Novel acetamide derivatives have been synthesized and evaluated for their antimicrobial and hemolytic activity. This includes the study of their structure-activity relationship and potential as antimicrobial agents (Gul et al., 2017).

Anti-inflammatory and Analgesic Activities

- Research on the design and synthesis of heterocyclic acetamide derivatives demonstrated potential analgesic, anti-inflammatory, and antimicrobial activities, indicating the therapeutic potential of such compounds in medical treatment (Nayak et al., 2014).

Anticancer and Antiviral Activities

- The synthesis and evaluation of 2-pyrazoline-substituted 4-thiazolidinones for their anticancer and antiviral activities have been documented, offering insights into the potential application of similar compounds in treating cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Catalytic Applications

- A study on the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamides underscores the significance of such compounds in synthetic chemistry, highlighting the wide functional group tolerance under mild conditions (Wang et al., 2020).

作用機序

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It is suggested that similar compounds may exert their effects by interacting with their targets and causing changes at the molecular level . For instance, some compounds can inhibit the activity of AchE, affecting normal nerve pulse transmission and leading to behavioral changes .

Biochemical Pathways

The compound may affect several biochemical pathways. One of the key pathways involves the production of reactive oxygen species (ROS) . These compounds can increase dramatically under cellular damage, and their overexpression has been linked to disease development . The compound may also affect the lipid peroxidation process, leading to the formation of malondialdehyde (MDA), a common biomarker for cellular oxidative injury .

Result of Action

Similar compounds have been reported to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O2S/c19-13-6-8-15(9-7-13)22-11-10-20-17(18(22)24)25-12-16(23)21-14-4-2-1-3-5-14/h1-11H,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNZOWXHJCTHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2928089.png)

![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)

![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)

![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)